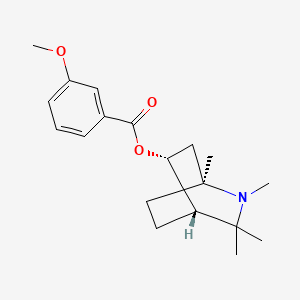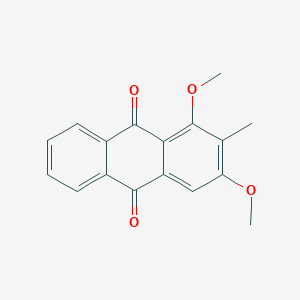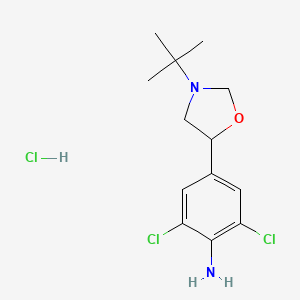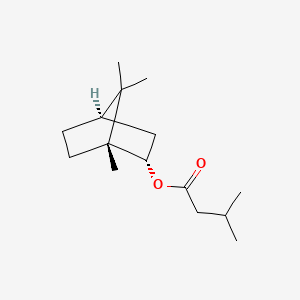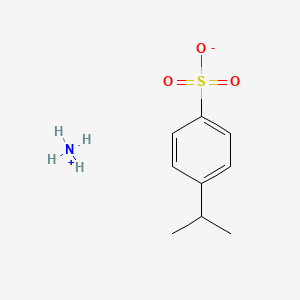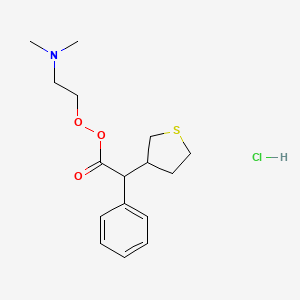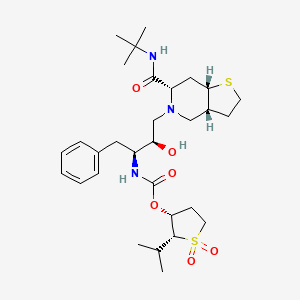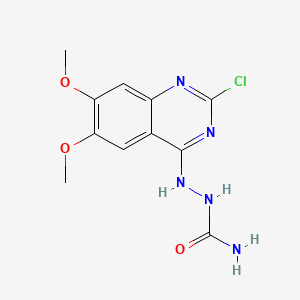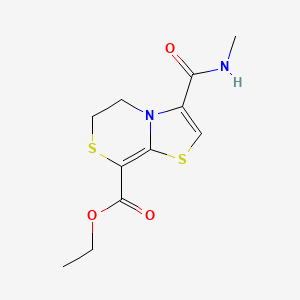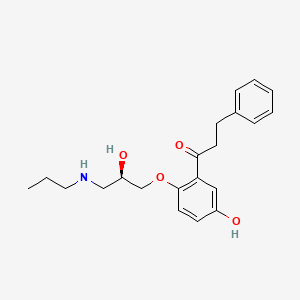
N,N'-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide is a complex chemical compound known for its unique structure and properties This compound is part of the crown ether family, which are cyclic chemical compounds that can form stable complexes with certain ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide typically involves multiple steps. The initial step often includes the preparation of diaza-18-crown-6, a macrocyclic compound, through a cyclization reaction involving ethylene glycol and ethylenediamine under acidic conditions. The next step involves the introduction of dimethylamidofluoromethylphosphonite groups through a nucleophilic substitution reaction. Finally, the compound is treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonite groups to phosphine.
Substitution: Nucleophilic substitution reactions can replace the dimethylamido groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted crown ethers, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can form complexes with metal ions, making it useful in studying metal ion transport and storage in biological systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
作用機序
The mechanism by which N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide exerts its effects involves the formation of stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, while the phosphonite groups enhance the binding affinity through additional coordination. This complexation can influence various molecular pathways, including ion transport and catalysis.
類似化合物との比較
Similar Compounds
Diaza-18-crown-6: A simpler crown ether without the phosphonite and diiodide groups.
N,N’-Bis(dimethylamido)phosphonite: Lacks the crown ether structure but contains similar phosphonite groups.
Fluoromethylphosphonite derivatives: Compounds with similar phosphonite groups but different overall structures.
Uniqueness
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide is unique due to its combination of crown ether and phosphonite functionalities, which provide enhanced binding properties and reactivity. This makes it particularly useful in applications requiring strong and selective metal ion complexation.
特性
CAS番号 |
139194-05-1 |
|---|---|
分子式 |
C18H42F2I2N4O4P2 |
分子量 |
732.3 g/mol |
IUPAC名 |
dimethylamino-[16-(dimethylamino-fluoro-methylphosphaniumyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-fluoro-methylphosphanium;diiodide |
InChI |
InChI=1S/C18H42F2N4O4P2.2HI/c1-21(2)29(5,19)23-7-11-25-15-17-27-13-9-24(30(6,20)22(3)4)10-14-28-18-16-26-12-8-23;;/h7-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
GDPPPZWOUSCROJ-UHFFFAOYSA-L |
正規SMILES |
CN(C)[P+](C)(N1CCOCCOCCN(CCOCCOCC1)[P+](C)(N(C)C)F)F.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



